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These application notes provide detailed protocols for researchers, scientists, and drug
development professionals on establishing primary cell cultures from various tissues of
Carassius species, commonly known as goldfish and crucian carp. The following sections detail
methodologies for isolating and culturing cells from fin, gill, kidney, and liver tissues, along with
guantitative data and visualizations of experimental workflows and relevant signaling pathways.

I. General Considerations for Carassius Primary Cell
Culture

Primary cell cultures initiated directly from animal tissues are considered more biologically
relevant for in vitro studies than established cell lines as they more closely mimic the in vivo
environment.[1] Success in establishing primary cultures from Carassius tissues depends on
several factors, including the careful aseptic collection of tissues, effective enzymatic or
mechanical dissociation, and optimized culture conditions.[2][3]

Key Parameters:

o Temperature: Optimal growth temperatures for Carassius cell lines typically range from 25°C
to 30°C.[4][5]

¢ Culture Media: Leibovitz's L-15 (L-15) and Medium 199 (M199) are commonly used basal
media for Carassius cell culture, often supplemented with fetal bovine serum (FBS).
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» Serum Concentration: FBS is a critical supplement for the proliferation of fish cells.
Concentrations ranging from 10% to 20% are frequently reported for optimal growth of
Carassius cells.

 Antibiotics and Antimycotics: To prevent microbial contamination, media are typically
supplemented with penicillin, streptomycin, and sometimes an antifungal agent like
amphotericin B (fungizone).

Il. Quantitative Data Summary

The following tables summarize quantitative data gathered from various studies on Carassius
primary cell cultures and cell lines.

Table 1: Optimal Culture Conditions for Carassius Cell Lines

Cell Optimal FBS
e
. . Species Temperatur  Medium Concentrati Reference
Line/Tissue
e (°C) on (%)
) Carassius
FtGF (Fin) 28 L-15 10-20
auratus
Carassius
GH (Heart) 25 M199 10
auratus
Muscle & Carassius
_ 30 L-15 20
Swim Bladder auratus
) ] Carassius
GiCS (Skin) o 25 L-15 10-20
gibelio
CAM Carassius N
Not Specified  L-15 15
(Muscle) auratus

Table 2: Characterization Data of Carassius Cell Lines
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Modal .
Populatio ] )
. Chromos Viral Titer
. Tissue of . n Referenc
Cell Line o Species ome . (TCID50/
Origin Doubling
Number . mL)
Time (h)
(2n)
) Carassius Not 1017.8+0.2
FtGF Caudal Fin 104 N
auratus Specified 6 (CyHV-2)
o _ 41.47,
FtGG, Gill, Liver, Carassius Not
) 100 63.43, N
FtGL, FtGB Brain auratus Specified
79.79
Muscle & Muscle, )
] ) Carassius Not Not
Swim Swim 104 -~ -
auratus Specified Specified
Bladder Bladder
) High
] ) Carassius Not o
GICS Skin o 156 - susceptibili
gibelio Specified
ty to CaHV
Carassius Abnormal Not Not
CAM Muscle - »
auratus (64) Specified Specified

Table 3: Effect of Storage Media on Fin Explant Outgrowth of Carassius auratus

Storage Medium (at 4°C for 7 days)

Cell Outgrowth at Day 3 (%)

DMEM 84.44
PBS 62.42
No Storage Medium 25.56
Control (Fresh) 100

lll. Experimental Protocols

A. Protocol for Primary Fin Cell Culture
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This protocol is adapted from the explant method used for establishing the Fantail Goldfish Fin
(FtGF) cell line.

Materials:

e Carassius auratus (goldfish)

e Leibovitz's L-15 (L-15) medium

o Fetal Bovine Serum (FBS)

 Antibiotic-Antimycotic solution (100X)

e 70% Ethanol

» Sterile Phosphate-Buffered Saline (PBS)

o Sterile scalpel and forceps

o 25 cm? cell culture flasks

Procedure:

» Anesthetize the fish and disinfect the caudal fin with 70% ethanol.
o Excise a small piece of the caudal fin tissue using a sterile scalpel.

» Wash the tissue fragment three times with sterile PBS containing a high concentration of
antibiotics.

e Mince the tissue into small fragments (approximately 1-2 mm2) in a sterile petri dish
containing a small amount of culture medium.

e Place the tissue fragments into a 25 cm? culture flask.

¢ Add a minimal amount of culture medium (L-15 supplemented with 20% FBS and 1X
antibiotic-antimycotic solution) to allow the explants to adhere to the flask surface.

¢ Incubate the flask at 28°C.
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o After 24 hours, add more culture medium to cover the explants.
e Change the medium every 2-3 days.

» Monitor the flask for cell migration and proliferation from the explants. A monolayer of cells
should form in approximately 2-4 weeks.

e Once confluent, subculture the cells by treating with 0.25% trypsin-EDTA to detach the cells,
followed by seeding into new flasks.

B. Protocol for Primary Gill Cell Culture

This protocol is based on methods developed for rainbow trout and can be adapted for
Carassius species. It utilizes a double-seeding technique on permeable inserts to create a
more physiologically relevant gill epithelium model.

Materials:

o Carassius species

e L-15 medium

o Fetal Bovine Serum (FBS)

» Penicillin-Streptomycin solution
e Trypsin solution (0.25%)

o Collagenase solution

« Sterile dissection tools

» Permeable membrane inserts (e.g., Transwell®)
e 6-well culture plates
Procedure:

o Euthanize the fish and aseptically dissect the gill arches.
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» Wash the gill arches multiple times in sterile PBS with antibiotics to remove mucus and
contaminants.

o Carefully remove the gill filaments from the cartilage.
¢ Mince the filaments into small pieces.

o Digest the tissue fragments with a solution containing collagenase and trypsin at room
temperature with gentle agitation.

» Neutralize the enzymatic digestion with culture medium containing 10% FBS.

« Filter the cell suspension through a cell strainer (e.g., 70-100 um) to remove undigested
tissue.

o Centrifuge the cell suspension to pellet the cells.
e Resuspend the cells in L-15 medium supplemented with 5% FBS and antibiotics.

o Seed the primary gill cells onto the apical side of the permeable membrane inserts placed in
a 6-well plate. Add medium to the basolateral compartment as well.

¢ Incubate at a suitable temperature (e.g., 18-25°C).

o Adouble-seeding technique can be employed where a second layer of cells is added after
the initial seeding to promote the formation of a tight epithelial sheet.

o Change the medium every 2-3 days. The apical medium can eventually be replaced with
freshwater to mimic the in vivo environment.

C. Protocol for Primary Kidney and Liver Cell Culture

Protocols for kidney and liver cell culture from Carassius are less standardized. The following is
a general protocol based on enzymatic disaggregation methods used for various fish species.

Materials:

o Carassius species
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e Eagle's Minimum Essential Medium (EMEM) or L-15 medium

o Fetal Bovine Serum (FBS)

e Trypsin solution (e.g., long-time trypsinization for ovaries and muscles)

o Collagenase solution

o Sterile dissection tools

o Cell culture flasks or plates

Procedure:

o Aseptically dissect the kidney or liver from a euthanized fish.

o Wash the tissue thoroughly in sterile, antibiotic-containing PBS.

e Mince the tissue into very small fragments.

e For enzymatic dissociation, incubate the tissue fragments in a solution of trypsin and/or
collagenase. The duration of incubation may need to be optimized for each tissue type.

o Stop the enzymatic reaction by adding medium with FBS.

o Gently pipette the cell suspension to further dissociate cell clumps.

« Filter the suspension through a cell strainer.

o Centrifuge to pellet the cells and resuspend in fresh culture medium (e.g., EMEM with 10%
FBS).

e Seed the cells into culture flasks or plates.

e Incubate at an optimal temperature (e.g., 25°C).

o Change the medium after 24 hours to remove non-adherent cells and debris, and then every
2-3 days thereatfter.
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IV. Visualizations
A. Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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